Methyl 2-(3,5,5-trimethyl-2-cyclohexenylidene)cyanoacetate
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Overview
Description
Methyl 2-(3,5,5-trimethyl-2-cyclohexenylidene)cyanoacetate is a chemical compound with the molecular formula C13H17NO2. It is known for its unique structure, which includes a cyano group and a cyclohexenylidene moiety. This compound is used in various fields, including organic synthesis and industrial applications .
Preparation Methods
The synthesis of Methyl 2-(3,5,5-trimethyl-2-cyclohexenylidene)cyanoacetate typically involves the reaction of (3,5,5-trimethyl-2-cyclohexen-1-ylidene)acetone with cyanoacetic acid methyl ester under basic conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, and requires a strong base like sodium hydroxide or potassium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 2-(3,5,5-trimethyl-2-cyclohexenylidene)cyanoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 2-(3,5,5-trimethyl-2-cyclohexenylidene)cyanoacetate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst in asymmetric synthesis, facilitating the formation of chiral compounds.
Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5,5-trimethyl-2-cyclohexenylidene)cyanoacetate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the cyclohexenylidene moiety can undergo electrophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methyl 2-(3,5,5-trimethyl-2-cyclohexenylidene)cyanoacetate can be compared with similar compounds such as:
3,5,5-Trimethyl-2-methoxycarbonyl-2-cyclohexenone: This compound has a similar cyclohexenylidene structure but differs in the presence of a methoxycarbonyl group instead of a cyano group.
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile: This compound also contains a cyano group but has a different substitution pattern on the cyclohexenylidene ring.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct reactivity and applications in various fields .
Properties
CAS No. |
78814-22-9 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (2E)-2-cyano-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetate |
InChI |
InChI=1S/C13H17NO2/c1-9-5-10(7-13(2,3)6-9)11(8-14)12(15)16-4/h5H,6-7H2,1-4H3/b11-10- |
InChI Key |
QWHZSGVXODTZSW-KHPPLWFESA-N |
Isomeric SMILES |
CC1=C/C(=C(\C#N)/C(=O)OC)/CC(C1)(C)C |
Canonical SMILES |
CC1=CC(=C(C#N)C(=O)OC)CC(C1)(C)C |
Origin of Product |
United States |
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